Carveol

Übersicht

Beschreibung

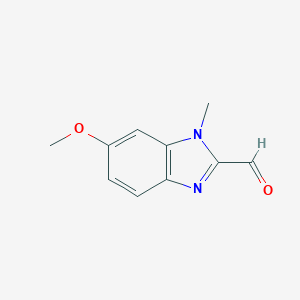

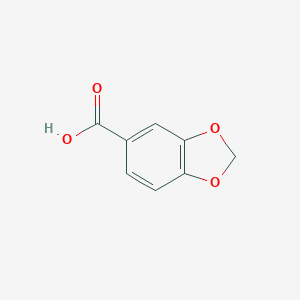

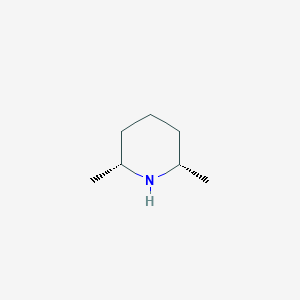

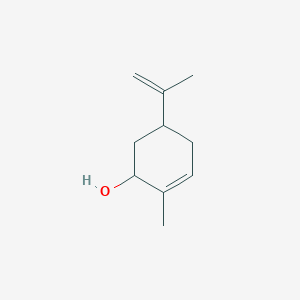

Carveol is a natural unsaturated, monocyclic monoterpenoid alcohol. It is a constituent of spearmint essential oil, typically found in the form of cis-(−)-carveol. This compound is a colorless fluid that is soluble in oils but insoluble in water. This compound has an odor and flavor that resemble those of spearmint and caraway, making it useful as a fragrance in cosmetics and as a flavor additive in the food industry .

Wissenschaftliche Forschungsanwendungen

Carveol has a wide range of scientific research applications:

Chemistry: this compound is used as a starting material for the synthesis of various organic compounds.

Biology: It has been studied for its antioxidant and antimicrobial properties.

Medicine: this compound exhibits potential antidiabetic, anti-inflammatory, and hepatoprotective effects.

Industry: This compound is used as a fragrance in cosmetics and as a flavor additive in the food industry.

Wirkmechanismus

Carveol exerts its effects through various mechanisms:

Safety and Hazards

Zukünftige Richtungen

Despite the interesting pharmacological potentials of Carveol, in vivo experimental data remain insufficient . Pharmacokinetic data on these compounds will make it possible to determine their metabolic profiles and elimination patterns . The prospects for the pharmacological exploitation of these molecules will be promising and will allow the emergence of potent alternatives to conventional therapeutical principles .

Biochemische Analyse

Biochemical Properties

Carveol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been found to boost endogenous antioxidant mechanisms, such as the nuclear translocation of the Nrf2 gene, a master regulator of the downstream antioxidant machinery .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the detrimental effects of certain compounds like Acetaminophen (APAP) by boosting endogenous antioxidant mechanisms . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. For example, this compound significantly modulates the detrimental effects of APAP by boosting endogenous antioxidant mechanisms, such as nuclear translocation of the Nrf2 gene .

Vorbereitungsmethoden

Carveol can be synthesized through various methods. One common synthetic route involves the hydrogenation of carvone, which is another monoterpenoid. The reaction typically uses a palladium catalyst under hydrogen gas at elevated pressures and temperatures. Industrial production methods often involve the extraction of this compound from essential oils of plants like spearmint, dill, and caraway seeds .

Analyse Chemischer Reaktionen

Carveol undergoes several types of chemical reactions:

Oxidation: this compound can be oxidized to carvone using oxidizing agents like potassium permanganate or chromic acid.

Reduction: this compound can be reduced to dihydrothis compound using reducing agents such as lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride.

The major products formed from these reactions include carvone, dihydrothis compound, and various substituted this compound derivatives .

Vergleich Mit ähnlichen Verbindungen

Carveol is similar to other monoterpenoids like carvone and carvotanacetone. it is unique due to its specific odor and flavor profile, which makes it particularly valuable in the food and fragrance industries. Similar compounds include:

Carvone: A monoterpene ketone with a similar structure but different functional groups.

Carvotanacetone: Another monoterpene ketone with distinct biological activities.

This compound’s unique properties and wide range of applications make it a compound of significant interest in various fields of research and industry.

Eigenschaften

IUPAC Name |

2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVONGHXFVOKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024736 | |

| Record name | Carveol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carveol is a clear colorless liquid. Insoluble in water., colourless to pale yellow liquid with a spearminty odour | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carveol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/349/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

439 to 441 °F at 751 mmHg (NTP, 1992), 226.00 to 227.00 °C. @ 751.00 mm Hg | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carveol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992), soluble in alcohol, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carveol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/349/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.496 (NTP, 1992) - Denser than water; will sink, 0.947-0.953 | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carveol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/349/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

99-48-9, 2102-58-1 | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carveol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carveol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARVEOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carveol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-mentha-1(6),8-dien-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S-trans)-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carveol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

208 °F (NTP, 1992) | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Carveol demonstrates neuroprotective effects through multiple mechanisms:

- Antioxidant activity: this compound enhances endogenous antioxidant systems by activating the nuclear factor E2-related factor 2 (Nrf2) pathway. Nrf2 regulates the expression of various antioxidant enzymes, including superoxide dismutase (SOD), catalase, glutathione-S-transferase (GST), and glutathione (GSH) [, , , ]. This activation helps to scavenge free radicals and reduce lipid peroxidation (LPO), mitigating oxidative stress in conditions like stroke [], acetaminophen-induced hepatotoxicity [], and epilepsy [].

- Anti-inflammatory effects: this compound downregulates inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and interleukin-1β (IL-1β) [, ]. This anti-inflammatory action contributes to reducing neuroinflammation associated with various neurological disorders.

- Modulation of neurotransmitter systems: this compound may also influence neurotransmitter systems, such as the cholinergic system, by mitigating acetylcholinesterase levels. This modulation can contribute to its neuroprotective effects [].

A: this compound acts as an Nrf2 activator, promoting its nuclear translocation and subsequent upregulation of downstream antioxidant genes, including heme oxygenase-1 (HO-1) [, ]. This activation of the Nrf2 pathway leads to an enhanced antioxidant response, protecting cells from oxidative damage.

A: this compound acts as an antagonist of human α7-nAChRs [, ]. By inhibiting these receptors, this compound may influence cholinergic neurotransmission, potentially contributing to its analgesic and anti-inflammatory properties [, ].

ANone: this compound has the molecular formula C10H16O and a molecular weight of 152.23 g/mol.

ANone: Various spectroscopic techniques are employed to characterize this compound, including:

- Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in this compound, such as the hydroxyl group and the carbon-carbon double bonds [, ].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and stereochemistry of this compound isomers [, , , ].

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used to identify and quantify this compound and its metabolites in various matrices [, , , , , ].

A: CDH is a key enzyme involved in the microbial degradation of this compound [, , , ]. It catalyzes the oxidation of this compound to carvone, a key step in the metabolic pathway [, , ].

A: CDH exhibits stereoselectivity towards this compound isomers [, ]. For instance, the CDH from Rhodococcus erythropolis DCL14 preferentially catalyzes the conversion of (6S)-carveol stereoisomers to their corresponding carvone forms, while displaying lower activity towards (6R)-carveol isomers [].

ANone: Molecular docking studies have been conducted to evaluate this compound's binding affinity to various targets:

- Nrf2-keap1 complex: Docking studies supported this compound's interaction with the Nrf2-keap1 complex, corroborating its role in activating the Nrf2 pathway and promoting antioxidant defense mechanisms [].

- NMDA receptor subunit NR2B: Molecular docking analysis revealed that this compound exhibited a high affinity for the NMDA receptor subunit NR2B, suggesting potential antagonistic effects on this receptor [].

A: Different monoterpenes, including carvacrol, d-carvone, eugenol, (+)-pulegone, thymol, thymoquinone, menthome, and limonene, have been tested for their effects on the human α7-nAChR []. These studies demonstrated that the extent of inhibition varied significantly depending on the specific monoterpene structure. This compound exhibited the highest potency among the tested monoterpenes, suggesting that specific structural features are crucial for its interaction with α7-nAChRs [].

A: Research suggests that incorporating this compound as a corneal penetration enhancer and hydroxypropyl methylcellulose (HPMC) as a viscosity-increasing agent can enhance the ocular bioavailability of DZD [, ]. this compound improves corneal transport, while HPMC increases formulation viscosity, thereby reducing pre-corneal drug loss and prolonging contact time with ocular tissues. The study demonstrated a positive correlation between in vitro permeability parameters and in vivo intraocular pressure (IOP) lowering effects, highlighting the potential of this formulation strategy [, ].

ANone: Several animal models have been utilized to explore the therapeutic effects of this compound in various conditions:

- Alloxan-induced diabetic rats: this compound demonstrated antidiabetic, antihyperlipidemic, and hepatoprotective effects in alloxan-induced diabetic rats []. It effectively attenuated blood glucose levels, improved glucose tolerance, and reduced glycosylated hemoglobin levels [].

- Middle cerebral artery occlusion (MCAO) model in rats: this compound exhibited significant neuroprotective effects in rats subjected to MCAO, a model of stroke []. It reduced neuronal injury, suppressed inflammatory cytokine expression, and attenuated oxidative stress markers [].

- Pentylenetetrazole (PTZ)-kindled epileptic rats: this compound administration in PTZ-kindled epileptic rats reduced seizure severity and neuroinflammation, highlighting its potential as an antiepileptic agent [].

- Lipopolysaccharide (LPS)-induced depression model in rats: this compound exhibited antidepressant-like effects in rats subjected to LPS-induced depression, suggesting its potential in treating depressive disorders [].

ANone: Yes, this compound demonstrated significant gastroprotective activity in various ulcer models:

- Ethanol-induced gastric ulcers: this compound effectively reduced the severity of ethanol-induced gastric ulcers [].

- Stress-induced gastric ulcers: Treatment with this compound also protected against stress-induced gastric lesions in animal models [].

- NSAID-induced gastric ulcers: this compound exhibited protective effects against ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs) [].

- Pylorus ligation-induced ulcers: In a pylorus ligation model, this compound reduced gastric secretion volume and promoted mucus production, contributing to its gastroprotective effects [].

A: this compound exhibits potent antibacterial activity, particularly against Xanthomonas oryzae pv. oryzae (Xoo) []. It significantly inhibited Xoo growth, motility, biofilm formation, and xanthomonadin production in a concentration-dependent manner []. Furthermore, this compound treatment downregulated the expression of Xoo virulence genes and induced substantial ultrastructural damage to bacterial cells []. These findings highlight this compound's potential as an antibacterial agent.

A: Chiral gas chromatography (GC) is a common method employed to determine the enantiomeric composition of this compound and its related compounds [, , ]. By utilizing chiral stationary phases in GC, researchers can separate and quantify the different enantiomers present in a sample.

ANone: Researchers have employed a combination of techniques to monitor limonene hydroperoxide formation in fragranced products:

- GC-MS: While GC-MS can detect limonene hydroperoxide, its sensitivity for this compound is relatively low [].

- Triphenylphosphine (PPh3) Reduction Assay: A specific and sensitive method involves the selective reduction of limonene-2-OOH to this compound using PPh3 []. This method allows for the indirect quantification of limonene-2-OOH by measuring the amount of this compound formed using GC-MS [].

ANone: Yes, several other natural compounds, particularly monoterpenes, share similar biological activities with this compound:

- Limonene: Limonene, a precursor to this compound, exhibits antioxidant, anti-inflammatory, and chemopreventive properties [, ]. It is widely found in citrus fruits and is commonly used in fragrances and flavorings.

- Carvone: Carvone, the oxidized form of this compound, possesses antimicrobial, anti-inflammatory, and potential anticancer properties [, , , , ]. It is primarily known for its characteristic caraway and spearmint aromas.

- Perillyl alcohol: Perillyl alcohol, another limonene metabolite, shows anticancer activity and is being investigated for its potential in treating various cancers [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.